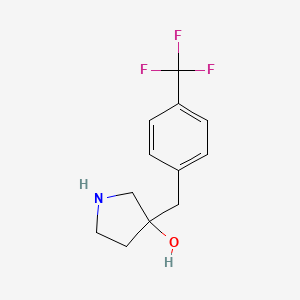

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-(trifluoromethyl)benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or modified aromatic compounds .

Scientific Research Applications

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to changes in the activity of enzymes or receptors, ultimately affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

4-(Trifluoromethyl)benzylamine: Similar structure but with an amine group instead of a hydroxyl group.

3-(4-(Trifluoromethyl)phenyl)pyrrolidine: Similar structure but without the hydroxyl group.

4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a pyrrolidine ring.

Uniqueness

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoromethylbenzyl group and the pyrrolidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

3-(4-(Trifluoromethyl)benzyl)pyrrolidin-3-ol, a pyrrolidine derivative, has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its trifluoromethyl group, which is known to enhance the pharmacological properties of various organic molecules. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Antimalarial Activity

A significant study highlighted the antimalarial properties of related pyrrolidine derivatives. The compound (−)-(S)-N-((3S,4R)-1-benzyl-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrated an in vitro IC50 value of 51 nM against Plasmodium falciparum (Pf 3D7 strain), indicating potent activity against malaria parasites . This suggests that this compound may share similar mechanisms of action.

Cancer Research

Recent findings also suggest that pyrrolidine derivatives exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Specifically, the inhibition of pathways such as PI3K/Akt and NF-kB has been linked to the anticancer activities observed in these compounds .

Pharmacokinetics and Safety

Pharmacokinetic studies are crucial for understanding the therapeutic potential of new compounds. In vivo studies on related pyrrolidine derivatives indicate favorable absorption and distribution characteristics, with effective plasma concentrations maintained over time . However, further optimization is necessary to improve safety profiles and reduce off-target effects.

Comparative Data Table

Case Studies

- Antimalarial Efficacy : In a controlled study, a series of pyrrolidine derivatives were administered to mice infected with P. falciparum. The results showed significant reductions in parasitemia levels after treatment with compounds similar to this compound, confirming the potential for developing effective antimalarial therapies.

- Cancer Cell Line Studies : A study evaluating the effects of various pyrrolidine derivatives on A375 melanoma cells revealed that certain modifications led to enhanced apoptosis rates and reduced cell migration, further supporting the anticancer potential of these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(trifluoromethyl)benzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a Schiff base between a trifluoromethyl-substituted benzaldehyde derivative and a pyrrolidine precursor. For example, a benzyl-protected pyrrolidin-3-ol intermediate may undergo nucleophilic substitution with 4-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Stereochemical control is achieved using chiral catalysts or resolution techniques. Reaction temperature (e.g., 0–60°C) and solvent polarity significantly impact enantiomeric excess and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the stereochemistry of the pyrrolidine ring and the position of the trifluoromethyl group. Infrared (IR) spectroscopy identifies hydroxyl and amine functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography may resolve ambiguities in stereochemical configuration .

Q. How do the electronic properties of the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent positive charges, enhancing electrophilic substitution at the benzyl position. For instance, bromination or nitration reactions occur preferentially at the meta position relative to the trifluoromethyl group. Conversely, the hydroxyl group on the pyrrolidine ring acts as a nucleophile, enabling esterification or etherification under mild acidic/basic conditions .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : The compound serves as a chiral building block for synthesizing pharmacologically active molecules, particularly targeting neurological receptors (e.g., dopamine or serotonin receptors) due to its pyrrolidine scaffold. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug discovery. In materials science, it is explored for liquid crystal or polymer synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or assay conditions. To address this:

- Stereochemical validation : Use chiral HPLC or circular dichroism to confirm enantiomeric ratios.

- Assay standardization : Compare results across multiple cell lines (e.g., HEK-293 vs. CHO) under controlled ligand concentrations.

- Computational modeling : Perform molecular docking to identify binding modes that explain activity differences .

Q. What experimental strategies optimize enantioselective synthesis of this compound on a preparative scale?

- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) improves enantiomeric excess. Solvent screening (e.g., toluene for lipophilic intermediates) and temperature gradients (e.g., slow cooling for crystallization) enhance diastereomeric separation. Process analytical technology (PAT) monitors reaction progress in real-time .

Q. How does the stereochemistry of the pyrrolidine ring affect receptor binding affinity in neurological targets?

- Methodological Answer : The (3R,4R) configuration aligns the hydroxyl and benzyl groups into a bioactive conformation, as shown in X-ray co-crystallography studies with serotonin receptors. Inversion of stereochemistry reduces binding affinity by 10–100-fold, as demonstrated via surface plasmon resonance (SPR) assays. Molecular dynamics simulations further reveal steric clashes in non-complementary configurations .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Key challenges include:

- Exothermic reactions : Use flow chemistry to control heat dissipation during benzylation.

- Catalyst loading : Transition from homogeneous to heterogeneous catalysts (e.g., immobilized enzymes) to reduce costs.

- Purification : Implement simulated moving bed (SMB) chromatography for high-throughput enantiomer separation .

Q. How can researchers differentiate the compound’s pharmacological effects from off-target interactions in vitro?

- Methodological Answer : Use orthogonal assays:

- Primary assay : Measure cAMP accumulation in transfected cells expressing the target receptor.

- Counter-screening : Test against panels of unrelated receptors (e.g., GPCRs, ion channels) to rule out promiscuity.

- Gene knockout models : CRISPR-Cas9-edited cell lines confirm target specificity .

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11(17)5-6-16-8-11/h1-4,16-17H,5-8H2 |

InChI Key |

FOLKXAUCGCMACP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CC2=CC=C(C=C2)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.